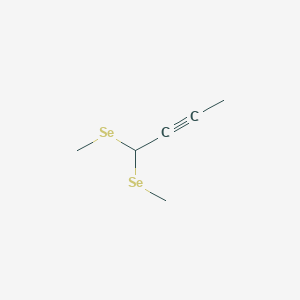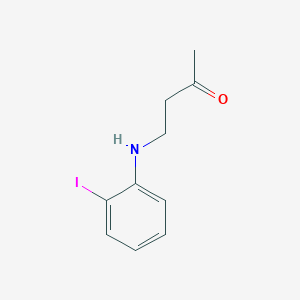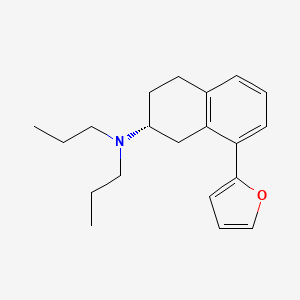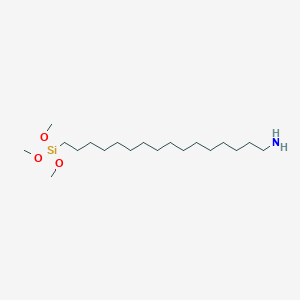![molecular formula C34H67NO4 B12554506 2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate CAS No. 189510-42-7](/img/structure/B12554506.png)
2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate is a complex organic compound that belongs to the class of esters and amides. It is characterized by its long aliphatic chains, which contribute to its unique chemical properties. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate typically involves esterification and amidation reactions. The process begins with the esterification of octadecanoic acid (stearic acid) with 2-(dodecanoyloxy)ethanol in the presence of a strong acid catalyst like sulfuric acid. The resulting ester is then reacted with ethylenediamine to form the final product. The reaction conditions usually involve heating the mixture to around 150-200°C and maintaining an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and amides.
Reduction: Reduction reactions can convert the ester and amide groups into alcohols and amines, respectively.
Substitution: Nucleophilic substitution reactions can replace the ester or amide groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines are commonly employed.
Major Products
Oxidation: Carboxylic acids and amides.
Reduction: Alcohols and amines.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying ester and amide chemistry.
Biology: This compound is utilized in the study of lipid metabolism and membrane biology due to its structural similarity to natural lipids.
Industry: It is used in the formulation of lubricants, surfactants, and emulsifiers due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of 2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate involves its interaction with lipid membranes and proteins. The compound’s long aliphatic chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. Additionally, its ester and amide groups can form hydrogen bonds with proteins, affecting their structure and function. These interactions can modulate various cellular processes, including signal transduction and enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl stearate
- 2-{[2-(Hexadecanoyloxy)ethyl]amino}ethyl octadecanoate
- 2-{[2-(Octadecanoyloxy)ethyl]amino}ethyl octadecanoate
Uniqueness
2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate is unique due to its specific combination of ester and amide functionalities, along with its long aliphatic chains. This combination imparts distinct physicochemical properties, such as high hydrophobicity and stability, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
189510-42-7 |
|---|---|
Formule moléculaire |
C34H67NO4 |
Poids moléculaire |
553.9 g/mol |
Nom IUPAC |
2-(2-dodecanoyloxyethylamino)ethyl octadecanoate |
InChI |
InChI=1S/C34H67NO4/c1-3-5-7-9-11-13-14-15-16-17-18-20-22-24-26-28-34(37)39-32-30-35-29-31-38-33(36)27-25-23-21-19-12-10-8-6-4-2/h35H,3-32H2,1-2H3 |
Clé InChI |
SKUJIFQTEJMVHC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCCNCCOC(=O)CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-5-(phenylethynyl)furo[3,2-b]pyridine](/img/structure/B12554429.png)
phosphane](/img/structure/B12554438.png)
![1-(Cyclohexylmethyl)-4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B12554451.png)
![2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B12554458.png)

![Acetic acid, [(S)-(carboxymethyl)sulfinyl]-, 1-methyl ester](/img/structure/B12554472.png)

![Octanoic acid, 8-[(2-pyridinylcarbonyl)amino]-](/img/structure/B12554492.png)
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol](/img/structure/B12554500.png)




![7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12554517.png)
